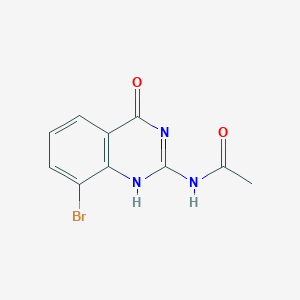![molecular formula C15H20OS2Si2 B8132573 4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B8132573.png)
4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one typically involves the reaction of cyclopentadiene derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
化学反应分析
Types of Reactions: 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Probes: It serves as a chemical probe in mechanistic studies of redox reactions and other chemical processes.
作用机制
The mechanism of action of 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one involves its ability to participate in various chemical reactions due to the presence of reactive silicon and sulfur atoms. These atoms can interact with other molecules, facilitating processes such as electron transfer, bond formation, and bond cleavage. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Known for its use as a redox shuttle additive in lithium-ion batteries.
Bis(trimethylsilyl)acetylene: Utilized in the synthesis of metallocene complexes and other organosilicon compounds.
Uniqueness: 2,6-Bis(trimethylsilyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one is unique due to its specific structure, which combines the properties of both silicon and sulfur atoms.
属性
IUPAC Name |
4,10-bis(trimethylsilyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20OS2Si2/c1-19(2,3)11-7-9-13(16)10-8-12(20(4,5)6)18-15(10)14(9)17-11/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACCRRMOIJDULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C3=C(C2=O)C=C(S3)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20OS2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (s)-ethoxy-4[(n-1-(2-piperidino-phenyl)-3-methyl-1-butyl)amino carbonyl]methyl benzoate](/img/structure/B8132509.png)




![1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132554.png)
![[2-[4-(hydroxymethyl)-6-[4-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]methanol](/img/structure/B8132559.png)

![Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8132580.png)



![4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid](/img/structure/B8132599.png)
